4-Bromo-quinazoline hydrobromide
Overview
Description
4-Bromo-quinazoline hydrobromide is a chemical compound with the molecular formula C8H6Br2N2 . It is used in various scientific experiments and has been the subject of numerous studies due to its potential applications in various fields of research.
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods for quinazoline derivatives can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, are synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods .
Molecular Structure Analysis
The molecular structure of 4-Bromo-quinazoline hydrobromide can be found in various databases such as PubChem . The structure of quinazoline, a core component of 4-Bromo-quinazoline hydrobromide, is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Chemical Reactions Analysis
Quinazoline is highly reactive towards anionic reagents which attack on position 4 . Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, have been synthesized using various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-quinazoline hydrobromide can be found in various databases . Quinazoline and quinazolinone compounds are also used in the preparation of various functional materials for synthetic chemistry .
Scientific Research Applications
Antimalarial Applications
4-Bromo-quinazoline hydrobromide, as part of the quinazolinone family, has potential applications in antimalarial treatments. Derivatives of quinazolinone have been synthesized and tested for activity against Plasmodium falciparum, the parasite responsible for malaria .
Synthesis of Valuable Derivatives
As a frequently encountered heterocycle, 4-Bromo-quinazoline hydrobromide may be used in the synthesis of various valuable derivatives with broad applications across different fields .
Biopharmaceutical Activities
Given the significant attention to quinazoline and quinazolinone derivatives due to their distinct biopharmaceutical activities, 4-Bromo-quinazoline hydrobromide could be pivotal in drug discovery and optimization .
Mechanism of Action
Target of Action
4-Bromo-quinazoline hydrobromide, like other quinazoline derivatives, has been found to interact with several targets. The primary targets of this compound are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function. Quinazoline derivatives have also been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that is critical for the regulation of gene expression.
Mode of Action
The interaction of 4-Bromo-quinazoline hydrobromide with its targets leads to significant changes in cellular function. The compound inhibits the activity of histone methyltransferase and G9a-like protein, thereby affecting the methylation of histones . This can lead to changes in gene expression, which can have a variety of downstream effects. The compound’s mode of action is complex and involves interactions with multiple targets .
Biochemical Pathways
The inhibition of histone methyltransferase and G9a-like protein by 4-Bromo-quinazoline hydrobromide affects the methylation of histones, a key process in the regulation of gene expression . This can lead to changes in the expression of various genes, affecting a variety of biochemical pathways. The exact pathways affected can vary depending on the specific cellular context.
Pharmacokinetics
The pharmacokinetics of 4-Bromo-quinazoline hydrobromide, like other quinazoline derivatives, can be influenced by a variety of factors. These include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . The use of multiple drug combinations is often linked with drug–drug interactions and altered pharmacokinetics, leading to severe unintended outcomes that may result in the failure of the treatment .
Result of Action
The inhibition of histone methyltransferase and G9a-like protein by 4-Bromo-quinazoline hydrobromide can lead to changes in gene expression This can have a variety of effects at the molecular and cellular level, depending on the specific genes affected
Safety and Hazards
Future Directions
Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, have shown promising activity against different tumors, leading to the development of more efficient and safer anticancer drugs . The future of 4-Bromo-quinazoline hydrobromide lies in further exploration of its potential therapeutic applications and the development of novel quinazoline derivatives as anticancer agents .
properties
IUPAC Name |
4-bromoquinazoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2.BrH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSXCSMMFVRVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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